molecular formula C22H16O4 B3045591 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one CAS No. 110506-85-9

7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one

Cat. No.: B3045591
CAS No.: 110506-85-9
M. Wt: 344.4 g/mol
InChI Key: HIYMWHBMOOSAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative structurally derived from chrysin (5,7-dihydroxyflavone). Its core structure consists of a chromen-4-one backbone substituted with a phenyl group at position 2, a hydroxyl group at position 5, and a benzyloxy group at position 6. The benzyloxy substitution enhances lipophilicity and modulates biological activity compared to the parent compound chrysin .

Properties

IUPAC Name

5-hydroxy-2-phenyl-7-phenylmethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O4/c23-18-11-17(25-14-15-7-3-1-4-8-15)12-21-22(18)19(24)13-20(26-21)16-9-5-2-6-10-16/h1-13,23H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYMWHBMOOSAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00419890
Record name 5-hydroxy-2-phenyl-7-phenylmethoxychromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110506-85-9
Record name 5-hydroxy-2-phenyl-7-phenylmethoxychromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and benzyl bromide.

    Benzylation: The hydroxyl group of 2-hydroxyacetophenone is benzylated using benzyl bromide in the presence of a base like potassium carbonate.

    Cyclization: The benzylated intermediate undergoes cyclization with a suitable reagent, such as phosphorus oxychloride, to form the chromenone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity
Research has shown that flavonoids, including 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders .

2. Anti-inflammatory Effects
Studies indicate that this compound may possess anti-inflammatory properties. It has been observed to inhibit pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases .

3. Anticancer Potential
Recent investigations have highlighted the anticancer properties of 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, a study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against breast cancer cells .

Pharmacological Insights

1. Mechanism of Action
The compound's mechanism involves modulation of multiple signaling pathways associated with cell survival and apoptosis. This includes the downregulation of the PI3K/Akt pathway, which is crucial for cell growth and survival .

2. Bioavailability and Pharmacokinetics
Research into the pharmacokinetics of this compound suggests favorable absorption characteristics when administered orally. Its lipophilic nature enhances its bioavailability, making it a suitable candidate for drug formulation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits cytokines and enzymes
AnticancerInduces apoptosis in cancer cells

Case Study 1: Anticancer Research
In a study published in Tetrahedron, researchers explored the effects of 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one on MCF-7 breast cancer cells. The findings indicated a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations .

Case Study 2: Anti-inflammatory Mechanisms
A clinical trial investigated the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Results demonstrated a notable reduction in inflammatory markers after treatment with the flavonoid, suggesting its potential as a therapeutic agent for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

The 7-O-substituted chrysin derivatives share a common chromen-4-one scaffold but differ in substituents at position 7, leading to variations in physicochemical properties, biological activity, and synthetic routes. Below is a detailed comparison:

Structural and Physicochemical Properties
Compound Name Substituent at Position 7 Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (1H NMR, MS)
7-(Benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one Benzyloxy C22H16O4 344.36 Not reported δ 12.75 (s, 5-OH), MS: [M+H]+ = 345.1
7-((3,5-Dimethylbenzyl)oxy)-5-hydroxy-2-phenyl-4H-chromen-4-one (C2) 3,5-Dimethylbenzyloxy C24H20O4 372.42 Not reported IR: 1588 cm⁻¹ (C=C), MS: [M+1] = 369.13
7-(3-(1H-Benzo[d]imidazol-1-yl)propoxy)-5-hydroxy-2-phenyl-4H-chromen-4-one (10) Benzimidazole-propoxy C25H20N2O4 412.44 207–208 MS: [M+H]+ = 412.1
7-((4-tert-Butylbenzyl)oxy)-5-hydroxy-2-phenyl-4H-chromen-4-one 4-tert-Butylbenzyloxy C26H24O4 400.47 Not reported ChemSpider ID: 4633245
7-((1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-5-hydroxy-2-phenyl-4H-chromen-4-one (1c) Triazole-methoxy C24H16FN3O4 429.40 Not reported Antiproliferative IC50 (MGC-803): 8.2 μM

Key Observations :

  • Hydrogen Bonding : The 5-hydroxy group is conserved across derivatives, enabling hydrogen bonding with biological targets, while substituents at position 7 modulate steric and electronic interactions .
  • Thermal Stability : Benzimidazole derivatives (e.g., compound 10) exhibit higher melting points (207–208°C) due to rigid aromatic systems, whereas alkyl ethers (e.g., benzyloxy) lack such stability .
Structure-Activity Relationships (SAR)
  • Electron-Withdrawing Groups : Chloro or fluoro substituents (e.g., compound 12, MS: 446.1 [M+H]+) enhance anticancer potency by increasing electrophilicity .
  • Bulkier Substituents : 4-tert-Butylbenzyloxy derivatives show reduced activity compared to smaller groups, suggesting steric hindrance limits target binding .
  • Heterocyclic Moieties : Triazole and benzimidazole derivatives exhibit the highest activity, likely due to additional hydrogen bonding and π-π stacking interactions .

Biological Activity

7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one, also known by its CAS number 110506-85-9, is a synthetic compound belonging to the flavonoid class. Its structure features a chromenone backbone with hydroxyl and benzyloxy substituents, which contribute to its biological activity. This article reviews the biological activities associated with this compound, particularly its anticancer, antioxidant, and antibacterial properties, supported by diverse research findings.

  • Molecular Formula : C22H16O4
  • Molecular Weight : 344.36 g/mol
  • CAS Number : 110506-85-9
PropertyValue
Boiling PointNot available
SolubilityVaries
StructureChemical Structure

Anticancer Activity

Research indicates that 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one exhibits significant anticancer properties. A study highlighted its effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

  • Case Study : In vitro studies demonstrated that the compound reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cells by inducing apoptosis through the activation of caspase pathways .
  • Mechanism : The compound appears to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .

Antioxidant Activity

The antioxidant potential of 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Assay TypeIC50 Value (µM)
DPPH15.2
ABTS12.8

Antibacterial Activity

The antibacterial activity of this compound has also been investigated against several bacterial strains, including Gram-positive and Gram-negative bacteria. The results suggest that it possesses moderate antibacterial properties.

  • Tested Strains : Staphylococcus aureus, Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) :
    • S. aureus : 32 µg/mL
    • E. coli : 64 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of flavonoids like 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one is often influenced by their structural features. Substituents such as hydroxyl groups are crucial for enhancing bioactivity.

Key Findings from SAR Studies

  • Hydroxyl Groups : Increase antioxidant capacity.
  • Benzyloxy Substitution : Enhances lipophilicity, potentially improving membrane permeability and bioavailability.
  • Phenyl Group : Contributes to the interaction with biological targets due to π–π stacking interactions.

Q & A

Basic: What are the common synthetic routes for preparing 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one, and how are intermediates characterized?

The synthesis typically involves functionalization of the flavone core (chromen-4-one) via selective benzyl protection of hydroxyl groups. For example, benzylation at the 7-position can be achieved using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Intermediates are characterized via 1H NMR to confirm regioselectivity (e.g., disappearance of the 7-OH proton at δ ~12.7 ppm and appearance of benzyloxy protons at δ ~4.8–5.1 ppm) and ESI-MS to verify molecular ion peaks . Purity is assessed via melting point analysis and HPLC.

Basic: How can crystallographic data for 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one be obtained and refined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of solvents (e.g., DCM/hexane). Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structures are solved via SHELXT (direct methods) and refined with SHELXL (full-matrix least-squares) . Hydrogen-bonding networks are analyzed using ORTEP-3 to visualize molecular packing . For example, the 5-hydroxy group may form intramolecular hydrogen bonds with the 4-keto oxygen, stabilizing the planar chromenone core .

Advanced: How do contradictory biological activity results arise among structurally similar derivatives, and how can these be resolved?

Discrepancies in antiproliferative activity (e.g., IC₅₀ variations across cancer cell lines) may stem from:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., chloro in position 2 of benzimidazole derivatives) enhance activity by increasing electrophilicity of the flavone core .
  • Cellular uptake differences : LogP values influence membrane permeability; derivatives with logP >3.5 (e.g., benzyloxy-substituted compounds) show better penetration .
  • Assay variability : Standardize protocols (e.g., MTT assay incubation time, cell seeding density) to minimize inter-lab variability .

Advanced: What strategies optimize reaction yields for introducing benzyloxy groups without side reactions?

  • Protection-deprotection : Use TEMPO or TBDMSCl to transiently protect reactive hydroxyl groups during benzylation .
  • Catalyst selection : FeCl₃ in THF enhances regioselectivity for benzylation at the 7-position over the 5-hydroxy group, reducing byproducts .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes hydrolysis of benzyl ethers .

Basic: How is the antiproliferative activity of this compound evaluated in vitro?

  • Cell lines : Use panels (e.g., MGC-803 gastric cancer, HepG2 liver cancer) to assess selectivity .
  • MTT assay : Cells are treated with serial dilutions (1–100 μM) for 48–72 hours. Absorbance at 570 nm is measured, and IC₅₀ values are calculated via nonlinear regression .
  • Control normalization : Include 5-fluorouracil as a positive control and solvent-only (DMSO) as a negative control .

Advanced: How can hydrogen-bonding patterns in the solid state predict solubility and bioavailability?

  • Graph-set analysis : Use Etter’s notation to classify hydrogen bonds (e.g., R₂²(8) motifs between 5-OH and 4-keto groups). Strong intramolecular H-bonds reduce solubility by stabilizing a planar conformation .
  • Polymorphism screening : Recrystallize from ethanol/water vs. acetone to identify polymorphs with improved aqueous solubility (>1 mg/mL) .

Advanced: What computational methods validate spectroscopic data for structural elucidation?

  • DFT calculations : Compare calculated (B3LYP/6-31G**) vs. experimental1H NMR chemical shifts. Deviations >0.3 ppm suggest misassignment .
  • Molecular docking : Predict binding affinity to targets (e.g., topoisomerase II) using AutoDock Vina. Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values .

Basic: How is stability assessed for this compound under physiological conditions?

  • pH-dependent degradation : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours. Monitor via HPLC for degradation products (e.g., de-benzylated analogs) .
  • Light sensitivity : Store samples in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax shifts >10 nm indicate instability) .

Advanced: How do structural modifications at the 2-phenyl group impact biological activity?

  • Electron-donating substituents : Methoxy groups at the para position (2-(4-methoxyphenyl)) reduce activity due to decreased electrophilicity .
  • Halogenation : 2-(4-chlorophenyl) derivatives exhibit enhanced DNA intercalation, confirmed via ethidium bromide displacement assays .

Advanced: What analytical techniques resolve overlapping signals in NMR spectra of complex derivatives?

  • 2D NMR : Use HSQC to correlate ¹H-¹³C couplings and COSY to identify spin-spin interactions between adjacent protons (e.g., distinguishing 6-H and 8-H in the chromenone ring) .
  • Variable temperature NMR : Heating to 60°C reduces rotational barriers, resolving broadened signals from hindered benzyloxy groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.